

Application Notes and Protocols: Methyl Elaidate as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl elaidate*

CAS No.: 67762-38-3

Cat. No.: B3428367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate, the methyl ester of elaidic acid, is a readily available C19 fatty acid methyl ester that serves as a valuable and versatile starting material in chemical synthesis.^{[1][2]} Its trans double bond at the C9 position offers a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse array of downstream products with applications in polymers, lubricants, fragrances, and potentially in drug development.^[1] This document provides detailed application notes and experimental protocols for the use of **methyl elaidate** as a chemical intermediate.

Key Applications and Synthetic Transformations

The primary synthetic utility of **methyl elaidate** lies in the reactions of its carbon-carbon double bond. Key transformations include oxidative cleavage, epoxidation, dihydroxylation, and metathesis.

Oxidative Cleavage for the Synthesis of Dicarboxylic and Monocarboxylic Acids

Oxidative cleavage of the double bond in **methyl elaidate** is a powerful method for producing valuable shorter-chain mono- and dicarboxylic acids. This reaction breaks the C9=C10 bond, yielding two C9 fragments: pelargonic acid (nonanoic acid) and the monomethyl ester of azelaic acid (monomethyl nonanedioate). Subsequent hydrolysis of the ester yields azelaic acid. These products are important monomers for the synthesis of polymers such as polyamides (e.g., Nylon 6,9) and polyesters, and also find use in lubricants and plasticizers.[3][4][5] A common method for oxidative cleavage is ozonolysis.[6][7]

Experimental Protocol: Ozonolysis of **Methyl Elaidate**

This protocol is adapted from the ozonolysis of methyl oleate.

Materials:

- **Methyl elaidate**
- Dichloromethane (CH₂Cl₂) or other suitable solvent
- Ozone (O₃) from an ozone generator
- Dimethyl sulfide (DMS) or other reducing agent
- Sodium bicarbonate (NaHCO₃) solution
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

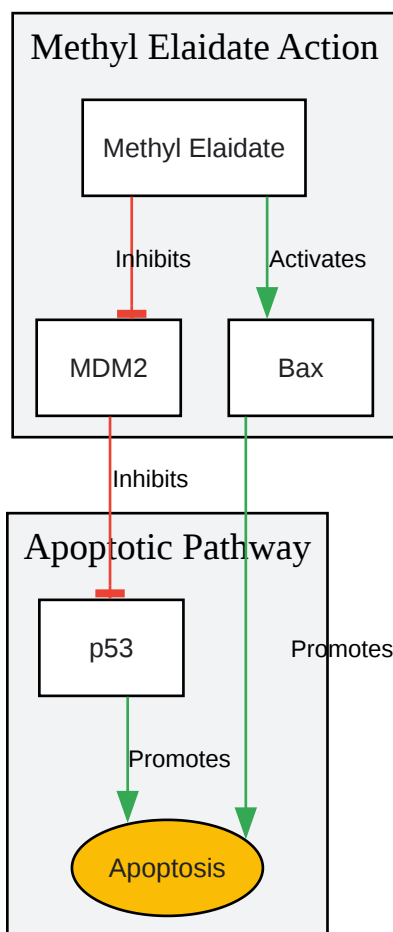
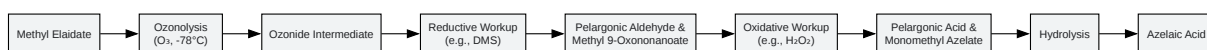
- Dissolve **methyl elaidate** (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

- Bubble ozone gas through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The solution will typically turn blue when excess ozone is present.
- Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
- Add dimethyl sulfide (2-3 equivalents) dropwise to the cold solution to reduce the ozonide intermediate. Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting crude product, a mixture of pelargonic aldehyde and methyl 9-oxononanoate, can be further oxidized to the corresponding carboxylic acids without purification.
- For the oxidation step, dissolve the crude product in a suitable solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide or potassium permanganate and heat as required.
- After the oxidation is complete, perform an appropriate work-up, which may involve quenching excess oxidant, extraction, and washing.
- The final products, pelargonic acid and monomethyl azelate, can be separated and purified by distillation or column chromatography. Hydrolysis of monomethyl azelate with an acid or base will yield azelaic acid.

Quantitative Data:

Product	Starting Material	Method	Typical Yield	Reference
Azelaic Acid & Pelargonic Acid	Oleic Acid/Methyl Oleate	Ozonolysis	50-70%	[8][9]
Azelaic Acid	Oleic Acid	H ₂ O ₂ /H ₂ WO ₄	High	[4]

Logical Workflow for Oxidative Cleavage:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. CAS 1937-62-8: Methyl elaidate | CymitQuimica \[cymitquimica.com\]](#)
- [2. Methyl elaidate | C19H36O2 | CID 5280590 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. US9909154B2 - Methods for producing dicarboxylic acids - Google Patents \[patents.google.com\]](#)
- [4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenic yeasts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [7. Pelargonic Acid | Organic Materials Review Institute \[omri.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Catalytic cleavage of methyl oleate or oleic acid | Semantic Scholar \[semanticscholar.org\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl Elaidate as a Versatile Intermediate in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428367/docs#application-notes-and-protocols-methyl-elaidate-as-a-versatile-intermediate-in-chemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)